molecular formula CrO5Pb2 B576402 Lead chromate CAS No. 1344-37-2

Lead chromate

Cat. No. B576402
CAS RN: 1344-37-2
M. Wt: 546.391
InChI Key: MXMPKPHUGFIKGL-UHFFFAOYSA-N
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Patent
US03946134

Procedure details

A saturated solution of magnesium phosphate is prepared by mixing 75 gm of magnesium carbonate in 350 ml boiling water. 100 ml of 85% H3PO4 is then added. To one-half of the solution is added 48% HF to form the fluorophosphate complex. The two solutions are each slurried with lead chromate pigment after which ethanol is slowly added to each to cause formation of the sol which deposits on the particles. The encapsulated pigments are filtered and dried at 170°C for 2 hours without darkening and when incorporated into general purpose polystyrene both were thermally stable at 625°F.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Mg+2:5].O.[OH:7][P:8]([OH:11])([OH:10])=[O:9].[Cr]([O-])([O-])(=O)=O.[Pb+2]>C(O)C>[P:8]([O-:11])([O-:10])([O-:9])=[O:7].[Mg+2:5].[P:8]([O-:11])([O-:10])([O-:9])=[O:7].[Mg+2:5].[Mg+2:5] |f:0.1,4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
OP(=O)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Pb+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To one-half of the solution is added 48% HF
CUSTOM
Type
CUSTOM
Details
to form the fluorophosphate complex
ADDITION
Type
ADDITION
Details
is slowly added to
FILTRATION
Type
FILTRATION
Details
The encapsulated pigments are filtered
CUSTOM
Type
CUSTOM
Details
dried at 170°C for 2 hours without darkening and when
Duration
2 h
CUSTOM
Type
CUSTOM
Details
both were thermally stable at 625°F.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Mg+2].P(=O)([O-])([O-])[O-].[Mg+2].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.